

Spectroscopic Profile of 5-Methyl-2-methoxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	1-(2-Methoxy-5-methylphenyl)ethanone
Cat. No.:	B1352155

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data for 5-Methyl-2-methoxyacetophenone. Due to the absence of experimentally acquired spectra for this specific compound in readily available scientific literature and databases, this document presents predicted spectral data based on established principles of spectroscopy and analysis of structurally similar compounds. This guide is intended to serve as a valuable reference for researchers in drug discovery, chemical analysis, and related fields for the identification and characterization of this and similar molecules.

Predicted Spectroscopic Data Summary

The following tables summarize the predicted key spectroscopic data for 5-Methyl-2-methoxyacetophenone. These predictions are derived from spectral data of isomers and related acetophenone derivatives, such as 2-methoxyacetophenone and 4-methoxyacetophenone, and are supported by established chemical shift and fragmentation theories.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data

¹ H NMR (Predicted)		¹³ C NMR (Predicted)	
Chemical Shift (δ) in ppm	Assignment	Chemical Shift (δ) in ppm	Assignment
~ 7.6 (d, $J \approx 8.5$ Hz)	H-6	~ 199	C=O
~ 7.2 (d, $J \approx 8.5$ Hz)	H-4	~ 158	C-2
~ 6.8 (s)	H-3	~ 138	C-5
~ 3.9 (s)	-OCH ₃	~ 131	C-1
~ 2.6 (s)	-C(O)CH ₃	~ 130	C-6
~ 2.3 (s)	-CH ₃ (at C-5)	~ 125	C-4
~ 111	C-3		
~ 55	-OCH ₃		
~ 31	-C(O)CH ₃		
~ 21	-CH ₃ (at C-5)		

Table 2: Predicted Infrared (IR) Spectroscopy Data

Parameter	Predicted Value
Technique	Attenuated Total Reflectance (ATR)-IR
Key Absorption Bands (cm ⁻¹)	
Carbonyl (C=O) Stretch	~1670-1690 (strong, sharp)
Aromatic C-H Stretch	~3000-3100 (medium)
Aliphatic C-H Stretch	~2850-2960 (medium)
C-O-C Asymmetric Stretch	~1240-1260 (strong)
C-O-C Symmetric Stretch	~1020-1040 (medium)
Aromatic C=C Bending	~1600, ~1480 (medium)

Table 3: Predicted Mass Spectrometry (MS) Data

Parameter	Predicted Value
Technique	Electron Ionization (EI)-MS
Molecular Formula	C ₁₀ H ₁₂ O ₂
Molecular Weight	164.20 g/mol
Predicted Major m/z Peaks	164 (M ⁺), 149, 121, 91, 77, 43

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic techniques discussed. These represent standard laboratory practices for the analysis of organic compounds like acetophenones.

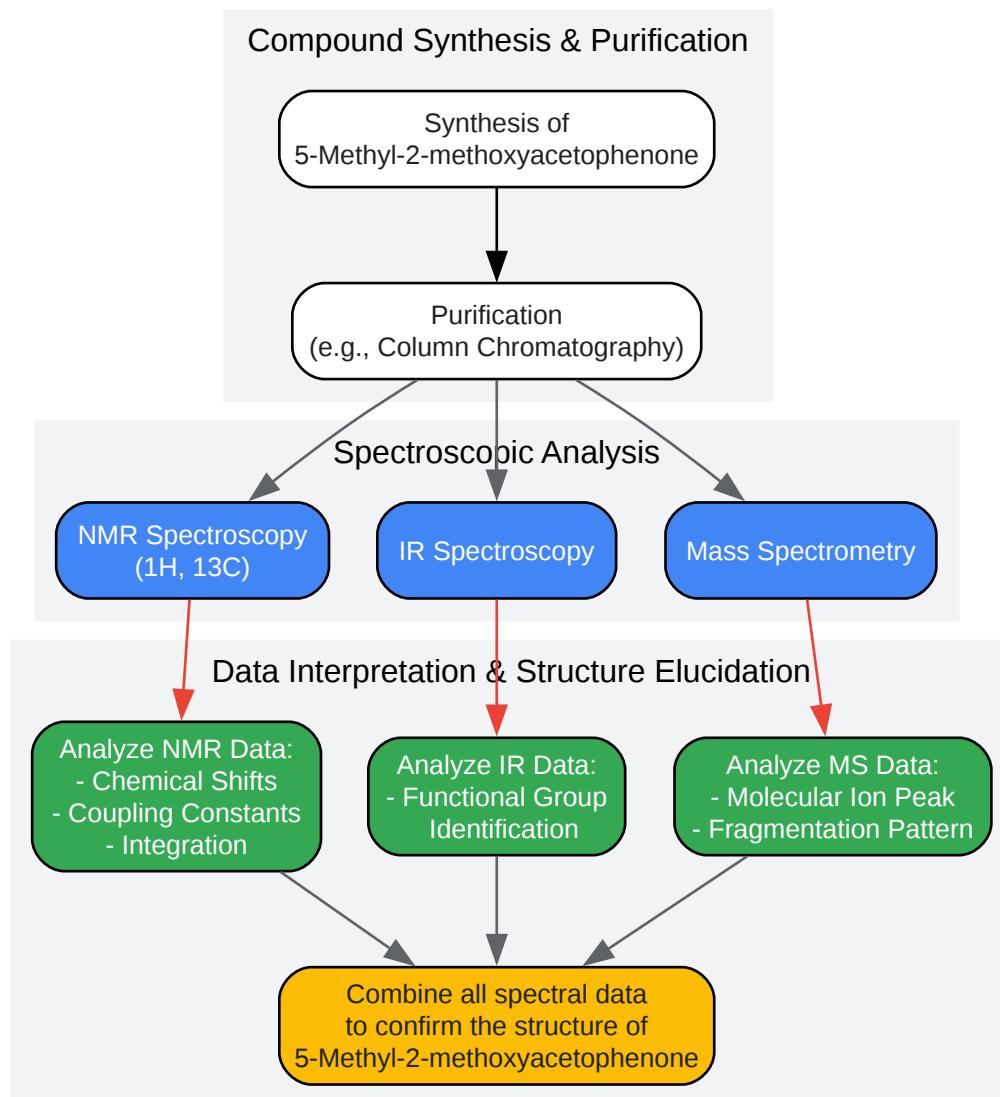
Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 5-10 mg of the analyte is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) to a volume of about 0.6-0.7 mL in a standard 5 mm NMR tube.
- **Data Acquisition:** ¹H and ¹³C NMR spectra are recorded on a spectrometer operating at a field strength of, for example, 400 or 500 MHz for protons. A sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum.
- **Analysis:** The resulting spectra are analyzed for chemical shifts (δ), coupling constants (J), signal multiplicity, and integration (for ¹H NMR) to elucidate the molecular structure. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

- **Sample Preparation (ATR-IR):** A small amount of the solid or liquid sample is placed directly onto the surface of the ATR crystal.

- Data Acquisition: The IR spectrum is recorded, typically over a range of 4000 to 400 cm^{-1} . A background spectrum of the clean ATR crystal is taken prior to the sample measurement.
- Analysis: The spectrum is analyzed to identify characteristic absorption bands corresponding to the various functional groups present in the molecule, such as C=O, C-O, C-H, and aromatic C=C bonds.


Mass Spectrometry (MS)

- Sample Preparation: For Gas Chromatography-Mass Spectrometry (GC-MS), the sample is dissolved in a volatile organic solvent (e.g., dichloromethane, methanol). For direct infusion, a dilute solution of the sample is prepared.
- Data Acquisition: The sample is introduced into the mass spectrometer, where it is ionized, commonly by electron ionization (EI). The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.
- Analysis: The mass spectrum is analyzed to determine the molecular weight from the molecular ion peak (M^+). The fragmentation pattern provides valuable information about the structure of the molecule.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a compound like 5-Methyl-2-methoxyacetophenone.

Workflow for Spectroscopic Analysis of 5-Methyl-2-methoxyacetophenone

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of 5-Methyl-2-methoxyacetophenone.

- To cite this document: BenchChem. [Spectroscopic Profile of 5-Methyl-2-methoxyacetophenone: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1352155#spectral-data-for-5-methyl-2-methoxyacetophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com